molecular formula C13H9ClN4O3 B15039979 N'-(4-chloro-3-nitrobenzylidene)isonicotinohydrazide

N'-(4-chloro-3-nitrobenzylidene)isonicotinohydrazide

Cat. No.: B15039979
M. Wt: 304.69 g/mol
InChI Key: PMCUEZJDOCCWDI-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

4-chloro-3-nitrobenzaldehyde+pyridine-4-carbohydrazideN’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide\text{4-chloro-3-nitrobenzaldehyde} + \text{pyridine-4-carbohydrazide} \rightarrow \text{N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide} 4-chloro-3-nitrobenzaldehyde+pyridine-4-carbohydrazide→N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and nitro groups enhances its potential for various chemical modifications and biological interactions.

Properties

Molecular Formula

C13H9ClN4O3

Molecular Weight

304.69 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9ClN4O3/c14-11-2-1-9(7-12(11)18(20)21)8-16-17-13(19)10-3-5-15-6-4-10/h1-8H,(H,17,19)/b16-8+

InChI Key

PMCUEZJDOCCWDI-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.